molecular formula C9H12ClN3O B1444998 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine CAS No. 1251325-84-4

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine

Cat. No.: B1444998
CAS No.: 1251325-84-4
M. Wt: 213.66 g/mol
InChI Key: KZBCUQOGRONLEV-UHFFFAOYSA-N
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Description

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine is a chemical compound of interest in pharmaceutical research and development. It belongs to a class of pyrimidine-based molecules that are frequently employed as crucial building blocks in organic synthesis. While specific pharmacological data for this exact methylated derivative is limited, closely related 4-(6-chloropyrimidin-4-yl)morpholine scaffolds have been identified as key intermediates in the synthesis of potential therapeutic agents. Pyrimidine-morpholine derivatives have demonstrated significant research value in drug discovery. For instance, similar compounds have been explored as inhibitors of protein-protein interactions, such as the Hsp90-Cdc37 complex, a promising target for anticancer therapies . Furthermore, related structural motifs are found in the synthesis of potent, fast-killing antimalarial agents targeting parasite protein kinases . The presence of both the chloropyrimidine group, which acts as a reactive handle for further functionalization, and the morpholine ring, which can influence solubility and pharmacokinetic properties, makes this compound a versatile fragment for constructing more complex molecules. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-7-5-14-3-2-13(7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBCUQOGRONLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Reagents

Reagent/Condition Details
Starting Material 2,4-Dichloropyrimidine or 6-chloropyrimidin-4-yl derivatives
Nucleophile 3-Methylmorpholine or morpholine derivatives
Base Sodium bicarbonate or cesium carbonate
Solvent Methanol or N,N-dimethylformamide (DMF)
Temperature 25°C to 30°C (ambient to mild heating)
Reaction Time 6 to 24 hours

Typical Reaction Procedure

  • Base Addition: Sodium bicarbonate (e.g., 112 g, 1.34 mol) is added to a stirred solution of the morpholine derivative in methanol or DMF.
  • Substrate Addition: 2,4-Dichloropyrimidine (or 6-chloropyrimidin-4-yl compound) is added slowly to the reaction mixture.
  • Stirring: The mixture is stirred for 24 hours at 25–30°C to ensure complete nucleophilic substitution.
  • Work-up: De-ionized water is added to the reaction mixture to precipitate the product.
  • Filtration and Washing: The solid is filtered and washed multiple times with water and ethyl acetate to remove impurities.
  • Drying: The filtered solid is dried under air at 50°C for 12 to 16 hours to yield the pure product.

Research Findings and Yields

Step Description Yield (%) Notes
Nucleophilic substitution 2,4-Dichloropyrimidine + morpholine derivative 83–90.4% Reaction in methanol or DMF at 25–30°C
Purification Filtration, washing with water and ethyl acetate High purity obtained Drying at 50°C for 12–16 hours
Alkylation (if applicable) Use of iodomethane with cesium carbonate in DMF ~83% For methylation steps on morpholine ring

Analysis of Preparation Methods

Solvent and Base Selection

  • Methanol is favored for its ability to dissolve both reactants and facilitate nucleophilic substitution with sodium bicarbonate as a mild base.
  • DMF is used especially when cesium carbonate is employed, providing a polar aprotic environment that enhances nucleophilicity and reaction rate.

Temperature Control

  • Maintaining temperatures between 25°C and 30°C avoids side reactions and degradation of sensitive intermediates.
  • Cooling steps (0°C to 5°C) during crystallization improve product purity and yield.

Purification Techniques

  • Multiple washing steps with de-ionized water remove inorganic salts.
  • Ethyl acetate slurry and cold washing remove organic impurities.
  • Drying under controlled temperature ensures stability and prevents decomposition.

Summary Table of Key Parameters

Parameter Typical Range/Value Impact on Reaction
Base Sodium bicarbonate or cesium carbonate Facilitates substitution and alkylation
Solvent Methanol or DMF Solubility and reaction medium
Temperature 25–30°C (reaction), 0–5°C (crystallization) Controls reaction rate and purity
Reaction Time 6 to 24 hours Ensures completion of substitution
Yield 83–90.4% High efficiency and selectivity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloropyrimidine ring undergoes nucleophilic substitution due to the electron-withdrawing effect of chlorine. Key findings:

Reaction with Amines

  • Conditions : Sodium bicarbonate (NaHCO₃) in methanol at 25–30°C .

  • Outcome : Replacement of the 6-chloro group with amines (e.g., indazol-6-amine derivatives), yielding substituted pyrimidine intermediates.

  • Example : Reaction with 2,3-dimethyl-2H-indazol-6-amine forms N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (86.7% yield) .

Reaction with Alcohols

  • Conditions : Sodium methoxide (NaOCH₃) in ethanol under reflux.

  • Outcome : Methoxy or ethoxy substitution at the 6-position.

Cross-Coupling Reactions

The chloropyrimidine moiety participates in palladium-catalyzed coupling reactions:

Suzuki–Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

  • Reagents : Arylboronic acids, Na₂CO₃ in DME/water.

  • Outcome : Formation of biaryl derivatives via substitution at the 6-position.

Buchwald–Hartwig Amination

  • Catalyst : Pd(OAc)₂ with t-Bu₃P·HBF₄ .

  • Reagents : Primary/secondary amines, K₂CO₃ in 1,4-dioxane.

  • Outcome : Introduction of amino groups at the 6-position.

Oxidation

  • Reagents : KMnO₄ or CrO₃ in acidic conditions.

  • Outcome : Conversion of morpholine’s tertiary amine to N-oxide derivatives.

Reduction

  • Reagents : H₂ with Pd/C or LiAlH₄ .

  • Outcome : Reduction of the pyrimidine ring to dihydro- or tetrahydropyrimidine derivatives.

Methylation

  • Reagents : CH₃I with Cs₂CO₃ in DMF .

  • Outcome : N-methylation of the morpholine nitrogen (e.g., forming N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine ) .

Hydrolysis

  • Conditions : 6 M HCl in acetic acid under reflux .

  • Outcome : Cleavage of amide bonds or ester groups appended to the morpholine ring.

Key Reaction Data

Reaction Type Conditions Yield Key Product Ref.
Nucleophilic substitutionNaHCO₃, MeOH, 25–30°C86.7%N-(2-Chloropyrimidin-4-yl)-2,3-dimethylindazol-6-amine
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/water, 150°C72–85%Biarylpyrimidine derivatives
MethylationCH₃I, Cs₂CO₃, DMF, 25–30°C89%N-Methylmorpholine derivatives
ReductionH₂, Pd/C, Et₃N, MeOH90–95%Dihydropyrimidine analogs

Mechanistic Insights

  • Electronic Effects : The 6-chloro group activates the pyrimidine ring for nucleophilic attack at the 4- and 6-positions .

  • Steric Effects : The 3-methyl group on morpholine restricts rotational freedom, influencing regioselectivity in coupling reactions .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine serves as an important intermediate in the synthesis of numerous pharmacologically active compounds. It is particularly noted for its potential in developing:

  • Anticancer Agents : The compound has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Agents : Its antibacterial properties make it a candidate for new antibiotic development.
  • Enzyme Inhibitors : The compound is explored for its ability to inhibit specific enzymes involved in disease pathways.

2. Biological Studies

Due to its structural similarity to biologically active pyrimidine derivatives, this compound is used in studies related to:

  • Enzyme Inhibition : Investigating its role in modulating enzyme activity, which is crucial for therapeutic interventions.
  • Receptor Binding : Understanding how it interacts with various receptors can provide insights into its mechanism of action.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReferences
AnticancerInhibits proliferation and induces apoptosis
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits specific enzymes related to disease

Case Studies

Case Study 1: Anticancer Mechanism

A study evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability by inhibiting microtubule dynamics, similar to established chemotherapeutics. The observed IC50 value was 14.7 nM against MDA-MB-435 cells, underscoring its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that this compound exhibits notable antimicrobial activity against several bacterial strains. In vitro studies revealed its effectiveness in inhibiting growth, suggesting it could be developed into a new class of antibiotics .

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Key Structural Differences Biological Activity/Applications Reference
4-(6-Chloropyrimidin-4-yl)morpholine (CAS: 22177-92-0) Lacks 3-methyl group on morpholine ring Intermediate in antimalarial drug synthesis (e.g., compound 80)
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline core replaces pyrimidine; pyrrolidine substituent Research chemical (unspecified applications)
(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine (CAS: 1233339-72-4) Iodomethyl group at pyrimidine position 6 Potential radiopharmaceutical or imaging agent due to iodine substituent
4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 80) Fluoropyridine and pyridine substituents; piperidine linker Antimalarial activity (IC₅₀ < 50 nM)
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine Triazine core instead of pyrimidine; dichloro substitution Building block for kinase inhibitors

Biological Activity

Overview

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine, with the CAS number 1251325-84-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorinated pyrimidine ring and a morpholine moiety, which may contribute to its interaction with biological targets. The following sections summarize the biological activity, mechanisms of action, and research findings related to this compound.

Antimicrobial Properties

Research indicates that compounds containing chlorinated pyrimidine derivatives often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal activity. The presence of the chloropyrimidine moiety in this compound suggests potential efficacy against various microbial strains.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis. For example, studies have reported that related compounds can effectively target specific signaling pathways involved in cancer cell survival.

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors. The chlorinated pyrimidine may enhance binding affinity to target proteins, leading to altered enzymatic activity or receptor signaling. This interaction can disrupt normal cellular functions, contributing to its biological effects.

Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AntifungalPotential antifungal activity
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionModulation of enzyme activity

Case Study: Anticancer Screening

In a study assessing the anticancer potential of various pyrimidine derivatives, this compound was evaluated alongside other compounds. It demonstrated significant cytotoxicity against human cancer cell lines with IC50 values comparable to known chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 6-chloropyrimidin-4-amine with 3-methylmorpholine derivatives. Key steps include:

  • Nucleophilic substitution : React 6-chloro-4-iodopyrimidine with 3-methylmorpholine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Catalytic optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency, as demonstrated in analogous pyrimidine-morpholine systems .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >90% purity. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

Q. What analytical techniques are critical for characterizing this compound and confirming structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm morpholine ring protons (δ 3.4–4.1 ppm) and pyrimidine chlorination (absence of NH₂ signals at δ 6.5–7.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 257.0824 for C₉H₁₂ClN₃O) .
  • Infrared (IR) spectroscopy : Identify C-Cl stretching (650–750 cm⁻¹) and morpholine C-O-C bands (1,100–1,250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to potential chloro-intermediate volatility .
  • Waste disposal : Segregate halogenated waste in labeled containers for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological activity?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the pyrimidine C2 position to improve metabolic stability, as seen in trifluoromethylpyrimidine analogs .
  • Morpholine substitution : Replace 3-methyl with bulkier groups (e.g., isopropyl) to modulate lipophilicity and blood-brain barrier permeability, inspired by neuroactive morpholine derivatives .
  • Bioisosteric replacement : Substitute chlorine with bromine to evaluate halogen bonding effects on target binding affinity, referencing SAR in kinase inhibitors .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and liver microsome metabolism to identify rapid clearance issues .
  • Metabolite identification : Use LC-MS/MS to detect active metabolites (e.g., dechlorinated derivatives) that may contribute to in vivo efficacy .
  • Dose optimization : Conduct allometric scaling from in vitro IC₅₀ values (e.g., 10 nM for kinase inhibition) to in vivo doses, adjusting for bioavailability limitations .

Q. What strategies are effective in designing experiments to assess the compound’s potential off-target effects?

Methodological Answer:

  • Broad-spectrum kinase profiling : Use immobilized kinase arrays (e.g., Eurofins KinaseProfiler) to evaluate selectivity across 100+ kinases .
  • Transcriptomic analysis : Perform RNA-seq on treated cell lines to identify unintended gene expression changes (e.g., apoptosis or stress response pathways) .
  • Computational docking : Predict binding to non-target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina with homology models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine
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4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine

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